Enkephalin-met, arg(6)-
Description
Overview of the Endogenous Opioid System and Peptide Neurotransmission
The endogenous opioid system is a crucial neuromodulatory system distributed throughout the central and peripheral nervous systems. news-medical.net It is comprised of endogenous opioid peptides and their corresponding receptors. news-medical.netacnp.org These peptides, often referred to as neuropeptides, act as signaling molecules in the brain and are involved in regulating pain, emotion, stress responses, and reward pathways. news-medical.netnih.gov
Peptide neurotransmission differs from classical neurotransmission in several ways. Unlike smaller neurotransmitters synthesized directly at the nerve terminal, neuropeptides are derived from the breakdown of larger precursor proteins. news-medical.net They are involved in fine-tuning and modulating the actions of other neurotransmitters, thereby influencing the excitability of neurons and the strength of synaptic connections. acnp.orgnih.gov The endogenous opioid system includes three main families of peptides: enkephalins, endorphins, and dynorphins, which primarily interact with three major types of opioid receptors: mu (µ), delta (δ), and kappa (κ). news-medical.netwikipedia.org
Historical Context of Enkephalin Discovery and Early Characterization
The quest to understand the mechanisms of opiate drugs like morphine led to the groundbreaking discovery of endogenous opioids in the 1970s. news-medical.net Scientists hypothesized that the body must produce its own substances that bind to the same receptors as these external compounds. britannica.com This led to the identification of the first endogenous opioid peptides, Leu-enkephalin and Met-enkephalin, in 1975 by John Hughes and Hans Kosterlitz. wikipedia.orgnih.gov Their research demonstrated that extracts from the brain could mimic the effects of opiates, and this effect was blockable by the opioid antagonist naloxone (B1662785). nih.gov These pentapeptides, named "enkephalin" (from the Greek for "in the head"), were found to be involved in regulating pain perception. wikipedia.orgmdpi.com
Definition and Structural Elucidation of Enkephalin-met, arg(6)- (Heptapeptide: Tyr-Gly-Gly-Phe-Met-Arg-Phe)
Enkephalin-met, arg(6)- is a heptapeptide (B1575542), meaning it is composed of a chain of seven amino acids. smolecule.com Its specific sequence is Tyr-Gly-Gly-Phe-Met-Arg-Phe. smolecule.comnih.gov This extended structure distinguishes it from the original Met-enkephalin (Tyr-Gly-Gly-Phe-Met). smolecule.com The addition of arginine (Arg) at the sixth position and phenylalanine (Phe) at the seventh position at the C-terminus gives it unique properties. smolecule.com This peptide is also known by other names such as Met-enkephalin-Arg-Phe and MEAP. smolecule.com
Table 1: Structural Details of Enkephalin-met, arg(6)-
| Property | Value |
|---|---|
| Full Name | Enkephalin-methionine, arginine(6)- |
| Abbreviation | MEAP, MERF |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Phe |
| Molecular Formula | C42H56N10O9S |
| Molecular Weight | 877.0 g/mol |
Data sourced from PubChem and other chemical databases. nih.gov
Significance of Enkephalin-met, arg(6)- as a Specific Proenkephalin A Product within Neurobiology
Enkephalin-met, arg(6)- is a direct product of the processing of a larger precursor protein called proenkephalin A. mdpi.comresearchgate.net This precursor contains multiple copies of enkephalin sequences. wikipedia.orgmdpi.com Through a series of enzymatic cleavages by prohormone convertases, proenkephalin A is broken down into several biologically active peptides, including four copies of Met-enkephalin, one copy of Leu-enkephalin, and the C-terminally extended Met-enkephalin peptides, the heptapeptide (Met-enkephalin-Arg-Phe) and an octapeptide (Met-enkephalin-Arg-Gly-Leu). mdpi.comresearchgate.net
The generation of this specific heptapeptide highlights the complexity of proenkephalin A processing, which can be tissue-specific. nih.gov This differential processing can lead to a diverse array of opioid peptides with potentially different physiological roles. bioscientifica.com While Met-enkephalin is a potent agonist at both µ- and δ-opioid receptors, the extended heptapeptide Enkephalin-met, arg(6)- also demonstrates significant biological activity, including inducing antinociception (pain relief). wikipedia.orgnih.gov Its distinct structure suggests it may have different binding affinities and functional effects compared to the pentapeptide enkephalins, making it an important subject of ongoing research in neuropharmacology. smolecule.com Studies have shown that it interacts with all three major opioid receptors (mu, delta, and kappa) and can regulate their expression. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRMNXTPDDSKN-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N9O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227182 | |
| Record name | Enkephalin-met, arg(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76310-14-0 | |
| Record name | Enkephalin-met, arg(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076310140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-met, arg(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Biosynthesis of Enkephalin Met, Arg 6
Proenkephalin A as the Primary Precursor Protein
Enkephalin-met, arg(6)-phe(7) is derived from the precursor protein proenkephalin A (PENK). This polypeptide undergoes proteolytic cleavage to yield multiple copies of opioid peptides, including four copies of Met-enkephalin, one copy of Leu-enkephalin, and two C-terminally extended Met-enkephalin derivatives: the octapeptide Met-enkephalin-Arg-Gly-Leu (MEAGL) and the heptapeptide (B1575542) Met-enkephalin-Arg-Phe (MEAP). wikipedia.orgmdpi.commdpi.com The human proenkephalin A protein is composed of 243 amino acids and is itself derived from a 267-amino acid preproprotein after the cleavage of a signal peptide. mdpi.com
Post-Translational Processing Pathways
Following the translation of Penk mRNA, the resulting proenkephalin A protein undergoes a series of post-translational modifications within the secretory pathway to generate biologically active peptides. nih.govnih.gov This processing primarily involves endoproteolytic cleavage at specific sites within the precursor molecule. nih.gov
The initial and crucial steps in the processing of proenkephalin A are mediated by prohormone convertases, specifically PC1 (also known as PC3) and PC2. nih.govresearchgate.net These enzymes are trypsin-like endopeptidases that recognize and cleave at pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) within the precursor. nih.gov
In vitro studies have shown that both PC1 and PC2 can process proenkephalin A, but they exhibit different cleavage specificities and produce distinct profiles of peptide products. nih.govresearchgate.net PC1 tends to generate larger intermediate-sized fragments, while PC2 demonstrates a broader specificity and is more efficient at liberating the smaller, active opioid peptides, including Met-enkephalin-Arg-Phe. nih.govresearchgate.net Therefore, PC2 is considered the principal enzyme for the generation of the final bioactive opioid units from proenkephalin. researchgate.net
After the initial endoproteolytic cleavage by prohormone convertases, the resulting peptide intermediates often have C-terminal basic amino acid extensions. The removal of these residues is essential for the full biological activity of many neuropeptides. This step is catalyzed by Carboxypeptidase E (CPE), also known as enkephalin convertase. wikipedia.org CPE is an exopeptidase that specifically cleaves C-terminal basic amino acids (lysine or arginine) from peptide intermediates. wikipedia.org
The concerted action of prohormone convertases and Carboxypeptidase E on the proenkephalin A precursor leads to the liberation of a variety of opioid peptides. wikipedia.org One molecule of human proenkephalin A gives rise to four copies of Met-enkephalin, one copy of Leu-enkephalin, one copy of the heptapeptide Met-enkephalin-Arg-Phe (MEAP), and one copy of the octapeptide Met-enkephalin-Arg-Gly-Leu (MEAGL). mdpi.comnih.gov
The formation of MEAP occurs through the cleavage of proenkephalin A at specific paired basic residues flanking the heptapeptide sequence. PC2 is particularly efficient in generating free Met-enkephalin-Arg-Phe. researchgate.net The relative abundance of these different peptides can vary between tissues, suggesting that the processing of proenkephalin A is tissue-specific. nih.gov For example, in several regions of the human brain, the concentration of Met-enkephalin-Arg-Phe is consistently lower than that of Met-enkephalin-Arg-Gly-Leu.
| Brain Region | Relative Concentration of [Met]enkephalin-Arg6-Phe7 | Relative Concentration of [Met]enkephalin-Arg6-Gly7-Leu8 | Relative Concentration of BAM-12P |
|---|---|---|---|
| Striatum | Lowest | Intermediate | Highest |
| Substantia Nigra | Lowest | Intermediate | Highest |
| Hypothalamus | Lowest | Intermediate | Highest |
| Medulla | Lowest | Intermediate | Highest |
Data derived from Pittius et al., 1983. The table shows the relative abundance where [Met] enkephalin-Arg6-Phe7 < [Met] enkephalin-Arg6-Gly7-Leu8 < BAM-12P in all measured areas.
Alternative Biosynthetic Pathways and Homology with Other Opioid Peptides
The primary pathway for the biosynthesis of enkephalins, including Met-enkephalin-Arg-Phe, is through the processing of proenkephalin A. While there are other opioid peptide precursors, such as prodynorphin and proopiomelanocortin, they give rise to different families of opioid peptides (dynorphins and endorphins, respectively).
The concept of "alternative pathways" in enkephalin biosynthesis generally refers to the differential processing of the same proenkephalin A precursor in different tissues or under different physiological conditions. nih.gov This tissue-specific processing results in varying ratios of the final peptide products. For example, the high molecular weight enkephalin-containing peptides that accumulate in the bovine hypothalamus are different from those in the adrenal medulla, indicating distinct processing pathways for the proenkephalin precursor in these tissues. nih.gov This differential processing is likely due to variations in the expression and activity of the processing enzymes, such as PC1 and PC2, in different cell types.
| Enzyme | Primary Products | Efficiency in Generating Small Active Opioids |
|---|---|---|
| Prohormone Convertase 1 (PC1) | Intermediate-sized products (3-10 kDa), including Peptide B and the 5.3-kDa fragment. researchgate.net | Less efficient. researchgate.net |
| Prohormone Convertase 2 (PC2) | Free Met-enkephalin-Arg-Phe, free Met-enkephalin-Arg-Gly-Leu, free Leu-enkephalin, and free Met-enkephalin. researchgate.net | More efficient; appears to be the primary enzyme for generating active opioid units. nih.govresearchgate.net |
This table summarizes the differential cleavage of proenkephalin A by PC1 and PC2 based on in vitro studies.
Developmental Regulation of Enkephalin-met, arg(6)- Gene Expression
The expression of the proenkephalin (PENK) gene, which encodes the precursor protein for Met-enkephalin and by extension, its variants like Enkephalin-met, arg(6)-, is subject to intricate developmental regulation. Contrary to its initial characterization as a gene primarily active in the mature nervous and neuroendocrine systems, research has revealed that PENK exhibits dynamic and widespread expression during embryonic and postnatal development. nih.govoup.com This expression is transient, with high levels of PENK messenger RNA (mRNA) and its derived peptides found in various non-neuronal tissues during organogenesis, which then decrease to undetectable levels shortly after birth. oup.comnih.govnih.gov This pattern of expression suggests a significant role for PENK-derived peptides in the processes of cellular proliferation, differentiation, and tissue maturation. nih.govnih.gov
Temporal and Spatial Expression Patterns
Studies in various animal models have demonstrated that PENK gene expression is highly regulated in both a temporal and spatial manner during ontogeny. High concentrations of PENK mRNA have been identified in the embryonic mesenchymal tissues of developing fetuses, which are destined to differentiate into various mature tissues and organs. nih.govoup.comnih.gov
In rats, a survey of PENK gene expression during early postnatal development found substantial levels of its mRNA in several tissues that show little to no expression in adults, including the kidney, liver, skin, skeletal muscle, and lung. nih.gov Notably, the concentration of PENK mRNA in the skeletal muscle of neonatal rats was found to be even greater than in the brain at the same developmental stage. nih.gov This mRNA is actively translated, as demonstrated by polysomal analysis in the skeletal muscle of newborn rats. nih.gov The expression in these peripheral tissues diminishes significantly as development progresses, typically becoming undetectable shortly after birth. oup.comnih.gov
| Tissue | Expression Level in Embryonic/Neonatal Stage | Expression Level in Adulthood | Reference |
|---|---|---|---|
| Skeletal Muscle | High (greater than brain in neonates) | Undetectable | nih.gov |
| Kidney | Substantial | Undetectable | nih.govnih.gov |
| Liver | Substantial | Undetectable | nih.gov |
| Skin | Substantial | Undetectable | nih.govnih.gov |
| Lung | Substantial | Undetectable | nih.gov |
| Brain | High | Present (region-specific) | nih.gov |
| Mesenchymal Tissues | High | Undetectable | nih.govoup.comnih.gov |
Regulation by Cellular Differentiation and Molecular Mechanisms
A key aspect of PENK's developmental regulation is its close relationship with cellular differentiation. Research indicates a reciprocal interrelationship, where PENK expression is downregulated as cells undergo differentiation. nih.govoup.com This has been particularly well-documented in osteoblasts, the cells responsible for bone formation. In primary cultures of calvaria-derived osteoblasts, PENK expression decreases as the cells differentiate. nih.govoup.comoup.com This transient expression appears to be confined to the proliferation phase of cells from diverse mesodermal lineages, preceding their terminal differentiation. oup.com This correlation supports the hypothesis that PENK-derived peptides may function in an autocrine or paracrine manner to influence the development of undifferentiated cells. nih.govoup.com
The molecular control of PENK gene expression during development involves a variety of signaling pathways and regulatory factors.
Hormonal and Factor-Mediated Regulation: In fetal rat brain cell aggregates, PENK mRNA levels are increased by treatment with 8-Bromo-cyclic AMP, the phorbol (B1677699) ester TPA (phorbol 12-myristate-13-acetate), and the glucocorticoid dexamethasone. nih.gov In osteoblasts, PENK expression is modulated by bone-active agents, including the active metabolite of vitamin D, 1,25-dihydroxyvitamin D₃, and transforming growth factor-β (TGF-β). oup.com The influence of glucocorticoids on PENK expression can be complex, varying with developmental stage and species. grantome.com
Signaling Pathways: The increase in PENK mRNA in response to TPA suggests the involvement of the protein kinase C (PKC) signaling pathway. nih.gov Furthermore, the depolarization of fetal brain cells with potassium chloride or veratridine (B1662332) leads to a significant, time-dependent increase in PENK mRNA, indicating that neuronal activity can regulate its expression during development. nih.gov In the context of osteoblast differentiation, the downregulation of PENK is inhibited by the serine/threonine kinase inhibitor H-8. nih.govoup.com
Other Regulatory Factors: The protein NELL2 (neural epidermal growth factor-like like 2) has been shown to exert a dual effect on preproenkephalin gene expression. Intracellular NELL2 appears to inhibit PENK transcription, while extracellularly administered NELL2 has the opposite effect. nih.gov In vivo studies suggest the inhibitory action of intracellular NELL2 is predominant in the brain. nih.gov
| Regulatory Factor/Stimulus | Model System | Observed Effect on PENK mRNA | Reference |
|---|---|---|---|
| Cellular Differentiation | Osteoblasts | Downregulation | nih.govoup.com |
| Potassium Chloride (Depolarization) | Fetal Rat Brain Cells | Upregulation | nih.gov |
| Veratridine (Depolarization) | Fetal Rat Brain Cells | Upregulation | nih.gov |
| 8-Bromo-cyclic AMP (cAMP pathway) | Fetal Rat Brain Cells | Upregulation | nih.gov |
| Phorbol 12-myristate-13-acetate (PKC pathway) | Fetal Rat Brain Cells | Upregulation | nih.gov |
| Dexamethasone (Glucocorticoid) | Fetal Rat Brain Cells | Upregulation | nih.gov |
| 1,25-dihydroxyvitamin D₃ | Osteoblasts | Modulation | oup.com |
| Transforming Growth Factor-β (TGF-β) | Osteoblasts | Modulation | oup.com |
| NELL2 (intracellular) | Cultured Cells / Rat Brain | Inhibition | nih.gov |
| NELL2 (extracellular) | Cultured Cells | Activation | nih.gov |
Distribution and Localization of Enkephalin Met, Arg 6
Central Nervous System (CNS) Distribution
The peptide is extensively distributed throughout the central nervous system of vertebrates, including humans. mdpi.com Scientific studies, primarily in rats, have mapped its presence in numerous brain regions and the spinal cord. nih.govnih.govnih.gov
Radioimmunoassay and immunohistochemical studies have identified significant concentrations of Enkephalin-met, arg(6)- and related peptides in several key brain areas. The distribution often parallels that of its pentapeptide counterpart, Met-enkephalin. nih.gov
Striatum : This region consistently shows the highest concentration of Met-enkephalin-Arg6-Phe7-like immunoreactivity. nih.govnih.gov The striatum contains a dense network of immunoreactive varicose fibers and terminals, as well as immunoreactive cell bodies. nih.gov The peptide is stored here and can be released in a calcium-dependent manner, suggesting a neuroregulatory role. nih.gov In the bovine caudate nucleus (a part of the striatum), the processing of proenkephalin is directed toward the synthesis and storage of the final heptapeptide (B1575542). nih.govresearchgate.net
Hypothalamus : High concentrations of related proenkephalin-A-derived peptides have been found in the hypothalamus. nih.gov Enkephalins in the paraventricular nucleus of the hypothalamus are known to inhibit the secretion of corticotropin-releasing factor (CRF), playing a role in regulating the stress response. mdpi.com
Periaqueductal Gray (PAG) : The PAG is another critical site for this peptide's function. Microinjection of Met-enkephalin-Arg6-Phe7 into the PAG of rabbits produces a potent, dose-dependent analgesic effect that is reversible by naloxone (B1662785), indicating it is mediated by opioid receptors. nih.gov This suggests that endogenous release of the peptide in this region is involved in pain modulation. nih.gov
Other Brain Regions : Intermediate levels of immunoreactivity for related peptides are found in other brain regions, while low concentrations are observed in the cortex and cerebellum. nih.gov The broader family of enkephalins is also found in the hippocampus, amygdala, and thalamus. wikipedia.orgmdpi.com
Table 1: Regional Distribution of Met-enkephalin-Arg(6)-Phe(7) Immunoreactivity in Rat Brain
| Brain Region | Relative Concentration | Key Findings |
| Striatum | Highest | Dense network of immunoreactive fibers, terminals, and cell bodies. nih.govnih.gov |
| Hypothalamus | High | Parallels the distribution of Met-enkephalin. nih.gov |
| Periaqueductal Gray (PAG) | Significant | Involved in mediating analgesia. nih.gov |
| Cortex | Low | Lower concentrations compared to the striatum and hypothalamus. nih.gov |
| Cerebellum | Low | Lower concentrations compared to the striatum and hypothalamus. nih.gov |
Enkephalin-met, arg(6)- is prominently distributed in the spinal cord, with a distinct pattern that suggests a significant role in sensory processing, particularly pain.
Rostro-caudal Gradient : In the rat spinal cord, the concentration of Met-enkephalin-Arg6-Phe7 is highest in the sacral cord and progressively decreases in more rostral segments. nih.gov
Dorsal Horn Laminae : The highest content of the peptide is found within the dorsal grey matter, followed by the ventral gray, ventral white, and dorsal white matter. nih.gov This localization within the superficial dorsal horn, a key area for processing nociceptive information, is consistent with its role in pain modulation. nih.govnih.gov A dense network of perikarya (nerve cell bodies) containing related peptides is observed in the dorsal horn. capes.gov.br Studies show a close quantitative relationship between Met-enkephalin and Met-enkephalin-Arg6-Phe7 in all regions of the spinal cord, suggesting they may act as cotransmitters or that the heptapeptide may be a precursor. nih.gov
Table 2: Distribution of Met-enkephalin-Arg(6)-Phe(7) in Rat Spinal Cord
| Spinal Cord Region | Relative Concentration | Key Findings |
| Sacral Cord | Highest | Demonstrates a rostro-caudal gradient. nih.gov |
| Lumbar Cord | High | Concentration decreases rostrally. nih.gov |
| Thoracic Cord | Intermediate | Concentration decreases rostrally. nih.gov |
| Cervical Cord | Lower | Concentration decreases rostrally. nih.gov |
| Dorsal Grey Matter | Highest (within segments) | High density in superficial laminae involved in pain processing. nih.govcapes.gov.br |
| Ventral Grey Matter | Intermediate (within segments) | Lower concentration than dorsal grey matter. nih.gov |
At the cellular level, Enkephalin-met, arg(6)- is localized within specific neuronal populations and subcellular compartments consistent with its function as a neurotransmitter or neuromodulator.
Neuronal Populations : The peptide is found in neuronal cell bodies (perikarya) and a dense network of varicose fibers and axonal terminals in regions like the striatum and spinal cord dorsal horn. nih.govcapes.gov.br
Axonal Terminals and Synaptic Vesicles : As with other neuropeptides, Enkephalin-met, arg(6)- is stored in synaptic vesicles within presynaptic axon terminals. elifesciences.orgalliedacademies.org These vesicles are essential for storing neurotransmitters and releasing them into the synaptic cleft upon neuronal firing, enabling rapid chemical signaling between neurons. alliedacademies.org
Subcellular Production and Storage : In pheochromocytoma cells, which are neurologically derived, Met-enkephalin-Arg6-Phe7 has been localized to the cisternae of the rough endoplasmic reticulum, indicating its site of synthesis. nih.gov From there, it is processed and packaged into secretory granules (analogous to synaptic vesicles) for storage and eventual release. nih.gov
Peripheral Nervous System (PNS) Distribution
Beyond the CNS, enkephalins, including Met-enkephalin-Arg6-Phe7, are widely distributed throughout the peripheral and autonomic nervous systems. nih.govmdpi.comnih.gov This distribution points to a role in modulating peripheral sensory and autonomic functions.
Enteric Nervous System (ENS) : The ENS, or the "brain of the gut," has an abundance of enkephalin-containing neurons, particularly within the myenteric plexus. mdpi.comdocumentsdelivered.com
Sympathetic Ganglia : Enkephalin neurons have been identified in various sympathetic ganglia, such as the superior cervical and mesenteric ganglia. mdpi.com
Primary Afferent Fibers : The peptide is also present in some primary afferent fibers, which are sensory neurons that transmit information from the body to the spinal cord. wikipedia.org
Non-Neuronal Tissue and Organ Distribution
The synthesis and storage of Enkephalin-met, arg(6)- are not restricted to the nervous system. The peptide is also found in various endocrine tissues and other organs. nih.gov
Gastrointestinal Tract : Immunoreactivity for related peptides has been detected in all regions of the gastrointestinal tract, with the highest concentrations in the colon. documentsdelivered.com
Immune Cells : Enkephalins are also synthesized by immune cells, suggesting a role in immunomodulation. nih.govmdpi.com
The adrenal medulla is a major site of proenkephalin A synthesis and storage, containing high concentrations of its derivative peptides. wikipedia.orgnih.govnih.gov
Cellular Localization : Immunohistochemical studies in the human adrenal medulla show that Met-enkephalin-Arg6-Phe7 is located within scattered or clustered chromaffin cells. nih.gov
Subcellular Localization : Within these cells, the peptide is predominantly found in secretory granules, which is consistent with the processing of proenkephalin A and storage of the final peptide products for secretion into the bloodstream. nih.govpnas.org However, in contrast to the brain, the adrenal medulla tends to store a greater proportion of larger proenkephalin-derived polypeptides rather than fully processed small peptides like the heptapeptide. nih.govresearchgate.net
Presence in Immune Cells and Endocrine Tissues
While direct measurement of Enkephalin-met, arg(6)- within immune cells is a subject of ongoing research, substantial evidence points to the expression of its precursor, proenkephalin (PENK), in these cells. The expression of the PENK gene is considered a strong indicator of the localized synthesis of its derivative peptides. Studies have demonstrated that PENK mRNA is transiently expressed in significant levels within cells of the immune system nih.gov. For instance, naive CD4+ T lymphocytes, a critical component of the adaptive immune system, have been shown to upregulate proenkephalin expression upon activation researchgate.net. Similarly, proenkephalin mRNA levels in human peripheral blood monocytes can be increased following exposure to interleukins, suggesting a role for these peptides at sites of inflammation researchgate.net. This indicates that immune cells can locally produce and release enkephalin peptides, which can then modulate immune responses.
In endocrine tissues, the adrenal medulla is a primary site for the synthesis and storage of proenkephalin-derived peptides, including Met-enkephalin and its extended forms. nih.govwikipedia.org Immunohistochemical studies have localized Met-enkephalin-Arg-Gly-Leu and Met-enkephalin-Arg-Phe in the human adrenal medulla, where they are predominantly found within secretory granules nih.gov. This localization suggests that the final processing of proenkephalin A occurs within these granules before secretion. The presence of these peptides in both the adrenal medulla and pheochromocytomas (tumors of the adrenal medulla) further underscores the significance of this tissue as a major source of circulating enkephalins nih.gov.
Table 1: Presence of Proenkephalin (PENK) and its Derivatives in Immune and Endocrine Tissues
| Tissue/Cell Type | Species | Peptide/Gene Detected | Key Findings |
|---|---|---|---|
| CD4+ T Lymphocytes | Mouse | Proenkephalin (PENK) mRNA | Upregulated upon T cell activation. researchgate.net |
| Mesenteric Lymph Nodes | Rat | Proenkephalin (PENK) mRNA | Expression is modulated by the adrenergic system. nih.gov |
| Blood Monocytes | Human | Proenkephalin (PENK) mRNA | Increased expression following addition of IL-6. researchgate.net |
| Adrenal Medulla | Human | Met-enkephalin-Arg-Gly-Leu, Met-enkephalin-Arg-Phe | Localized in secretory granules. nih.gov |
| Adrenal Medulla | Bovine | Met-enkephalin-Arg-Gly-Leu | Identified as an endogenous opioid peptide. nih.gov |
Distribution in Visceral Organs (e.g., Kidney, Heart, Liver, Pancreas)
Proenkephalin-derived peptides are widely distributed throughout various visceral organs, suggesting their involvement in a range of local regulatory functions. Studies in rats and guinea pigs have mapped the presence of Met-enkephalin-Arg-Phe in numerous tissues. High concentrations of this peptide are found in the gastrointestinal tract, including the stomach, duodenum, and ileum, as well as in the lungs. In contrast, the pancreas and liver of these species contain virtually no immunoreactivity for this peptide.
Research has also demonstrated the widespread expression of the precursor protein proenkephalin (PENK) in the non-neuronal tissues of rats, mice, humans, and pigs nih.gov. Immunofluorescence has confirmed the presence of enkephalin-like immunoreactivity in heart and skeletal muscle myocytes, intestinal and kidney epithelium, and intestinal smooth muscle cells nih.gov. Furthermore, isolated tissue studies have shown that the heart, skeletal muscle, and intestine can release enkephalins, supporting the hypothesis that these non-neuronal tissues contribute to both local and systemic enkephalin-mediated effects nih.gov.
Table 2: Distribution of Proenkephalin (PENK) and its Derivatives in Visceral Organs
| Organ | Species | Peptide/Gene Detected | Concentration/Finding |
|---|---|---|---|
| Heart | Rat, Mouse, Human, Pig | Proenkephalin (PENK), Enkephalins | PENK production and enkephalin release observed. nih.gov |
| Lung | Rat, Guinea Pig | Met-enkephalin-Arg-Phe | High content found. |
| Kidney | Rat | Enkephalins | Immunoreactivity demonstrated in epithelium. nih.gov |
| Liver | Rat, Guinea Pig | Met-enkephalin-Arg-Phe | Practically devoid of immunoreactivity. |
| Pancreas | Rat, Guinea Pig | Met-enkephalin-Arg-Phe | Practically devoid of immunoreactivity. |
| Intestine (various parts) | Rat, Guinea Pig | Met-enkephalin-Arg-Phe | High content found. |
| Intestine | Rat, Mouse, Human, Pig | Proenkephalin (PENK), Enkephalins | PENK production and enkephalin release observed. nih.gov |
Interspecies and Comparative Distribution Patterns (e.g., Mammalian vs. Invertebrate Models)
The conservation of enkephalinergic systems across diverse species, from invertebrates to mammals, highlights their fundamental biological importance. In mammals such as humans, bovines, rats, and guinea pigs, proenkephalin A and its derivative peptides, including Met-enkephalin, Leu-enkephalin, Met-enkephalin-Arg-Gly-Leu, and Met-enkephalin-Arg-Phe, exhibit a parallel distribution in the brain and peripheral tissues nih.gov. The consistent molar ratios of these peptides in various brain regions suggest a conserved processing mechanism from the common precursor, proenkephalin A nih.gov.
Notably, the presence of these opioid peptides is not limited to vertebrates. Research has identified Met-enkephalin-Arg-Phe in the neural tissues of the invertebrate mollusc, Mytilus edulis (the blue mussel). Extracts from the pedal ganglia of this mollusc contain a peptide with the same primary structure and binding activities as authentic Met-enkephalin-Arg-Phe. This finding indicates that invertebrates possess enkephalinergic systems that are biochemically similar to those found in higher organisms. The existence of proenkephalin in animals that diverged evolutionarily 500 million years ago suggests that these opioid peptides may have first arisen as modulators of cellular immune function.
Table 3: Interspecies Distribution of Proenkephalin A-Derived Peptides
| Species | Phylum | Tissue Studied | Peptide(s) Detected | Significance |
|---|---|---|---|---|
| Human, Bovine | Chordata (Mammalia) | Brain | Met-Enk, Leu-Enk, Met-Enk-Arg-Gly-Leu, Met-Enk-Arg-Phe | Parallel distribution and conserved molar ratios suggest similar processing from proenkephalin A. nih.gov |
| Rat, Guinea Pig | Chordata (Mammalia) | Brain, Visceral Organs | Met-enkephalin-Arg-Phe | Widespread distribution in central and peripheral tissues. |
| Mytilus edulis (Blue Mussel) | Mollusca | Pedal Ganglia (Neural Tissue) | Met-enkephalin-Arg-Phe | Demonstrates the ancient evolutionary origin of enkephalinergic systems. |
Receptor Pharmacology and Signal Transduction of Enkephalin Met, Arg 6
Opioid Receptor Interaction Profile
The interaction of Met-enkephalin-Arg-Phe with the three main classes of opioid receptors—delta (DOPr), mu (MOPr), and kappa (KOPr)—has been the subject of numerous investigations. However, the resulting data reveal a complex and sometimes contradictory receptor selectivity profile, which appears to be significantly influenced by the species and specific tissue being examined. nih.govnih.govnih.govnih.gov
Delta-Opioid Receptor (DOPr) Agonism and Binding Affinity
Conversely, a study using human cerebral cortex membranes found that Met-enkephalin-Arg-Phe had little to no influence on the specific binding of the DOPr-selective ligand [3H]DPDPE, suggesting a lack of significant affinity for delta receptors in this specific human tissue. nih.gov This highlights the critical role of species and tissue differences in determining the receptor interaction profile of this peptide.
| Compound | Receptor | Species/Tissue | Assay Type | Affinity (Ki) / Potency (IC50/EC50) |
| Met-enkephalin | DOPr | Human (HEK293 cells) | cAMP Inhibition | IC50: 6.4 nM |
| Met-enkephalin | DOPr | Human (cloned) | [35S]GTPγS Binding | EC50: 47 nM |
| Met-enkephalin | DOPr | Human (cloned) | [3H]diprenorphine Displacement | Ki: 2 nM |
| Met-enkephalin | DOPr | Guinea Pig (brain) | [3H]DPDPE-Cl Displacement | Ki: 1.1 nM |
This table presents data for the parent compound Met-enkephalin, often used as a reference for its derivatives. Data for the specific Arg(6)-Phe(7) variant is less consistently reported across standardized assays. guidetopharmacology.org
Mu-Opioid Receptor (MOPr) Interaction and Selectivity
The interaction of Met-enkephalin-Arg-Phe with the mu-opioid receptor (MOPr) also yields varied results depending on the experimental context. In studies utilizing human cerebral cortex membranes, the peptide demonstrated a high affinity for MOPr. nih.gov The specific binding of radiolabeled Met-enkephalin-Arg-Phe was effectively inhibited by the MOPr-selective agonist DAMGO, and the peptide itself showed high affinity for [3H]DAMGO binding sites. nih.gov Furthermore, its inhibitory effect on potassium-stimulated norepinephrine (B1679862) release in rat cerebral cortex slices appears to be mediated by mu-receptors. nih.gov
In contrast, research using rat and frog brain membranes found that the mu-selective antagonist cyprodime (B53547) had the lowest potency in inhibiting the effects of Met-enkephalin-Arg-Phe, suggesting a weaker interaction at the MOPr in these preparations compared to DOPr and KOPr. researchgate.net Studies on various splice variants of the mouse MOPr show that Met-enkephalin-Arg-Phe can have a wide range of functional potencies (EC50 values from 29–170 nM) despite having similar binding affinities (Ki values) across these receptor isoforms. mdpi.com This indicates that the C-terminal structure of MOPr variants can significantly influence the peptide's efficacy. mdpi.com
| Compound | Receptor | Species/Tissue | Assay Type | Affinity (Ki) / Potency (EC50) |
| Met-enkephalin-Arg-Phe | MOPr (splice variants) | Mouse | [35S]GTPγS Binding | EC50: 29 - 170 nM |
| Met-enkephalin-Arg-Phe | MOPr (splice variants) | Mouse | Radioligand Binding | Ki: Similar across variants |
This table illustrates the functional selectivity of Met-enkephalin-Arg-Phe at different mu-opioid receptor splice variants. mdpi.com
Kappa-Opioid Receptor (KOPr) Considerations
Evidence suggests that Met-enkephalin-Arg-Phe also interacts with kappa-opioid receptors (KOPr). In studies with rat and frog brain membranes, the kappa-selective antagonist norbinaltorphimine (B1679850) was potent in inhibiting the G-protein activation stimulated by the peptide. researchgate.net This suggests a significant role for KOPr in the peptide's mechanism of action in these species. researchgate.net Specifically in frog brain, the binding characteristics point towards a kappa-2 subtype specificity. nih.gov
However, in human cerebral cortex membranes, Met-enkephalin-Arg-Phe was found to have very low affinity for kappa2-receptors and did not displace the kappa1-selective ligand [3H]U69,593, indicating negligible interaction with these receptor subtypes in human cortical tissue. nih.gov This further underscores the species-dependent nature of the peptide's receptor selectivity.
Evidence for Non-Opioid Recognition Sites
Beyond the classical opioid receptors, there is compelling evidence that Met-enkephalin-Arg-Phe binds to non-opioid recognition sites. researchgate.net Saturation binding studies in frog brain membranes revealed the presence of a second, lower-affinity binding site that is thought to be non-opiate in character. nih.gov The C-terminal tetrapeptide of Met-enkephalin-Arg-Phe is Phe-Met-Arg-Phe, which, in its amidated form (FMRFamide), is a known molluscan neuropeptide. nih.gov This structural similarity has led to the suggestion that Met-enkephalin-Arg-Phe may act at FMRFamide-like receptors in vertebrates. Indeed, iontophoretically applied FMRFamide produces excitatory effects on rat medullary neurons that are not blocked by the opioid antagonist naloxone (B1662785), whereas Met-enkephalin-Arg-Phe has predominantly depressant effects, suggesting they act at distinct receptors. nih.gov
G-Protein Coupled Receptor (GPCR) Signaling Pathways
Like all opioid peptides, Met-enkephalin-Arg-Phe exerts its cellular effects by acting as an agonist at G-protein coupled receptors (GPCRs). mdpi.com The binding of the peptide to an opioid receptor initiates a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein on the intracellular side of the membrane. This activation is demonstrated by the stimulation of [35S]GTPγS binding in the presence of the peptide. researchgate.netmdpi.com Furthermore, the binding affinity of Met-enkephalin-Arg-Phe is reduced in the presence of non-hydrolyzable GTP analogs like Gpp(NH)p, a characteristic feature of GPCR agonists. nih.gov The activated G-protein then dissociates into its Gα and Gβγ subunits, which go on to modulate the activity of various downstream effector proteins.
Inhibition of Adenylate Cyclase Activity
Opioid receptors are canonically coupled to inhibitory G-proteins of the Gi/o family. mdpi.com A primary downstream effect of Gi/o protein activation is the inhibition of the enzyme adenylate cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). guidetopharmacology.org Functional assays for DOPr agonists, for instance, often measure the inhibition of forskolin-induced cAMP accumulation as a direct indicator of receptor activation and subsequent G-protein-mediated signaling. guidetopharmacology.org This pathway is a central mechanism through which Met-enkephalin-Arg-Phe and other enkephalins produce their neuromodulatory effects.
Modulation of Ion Channel Activity (e.g., Calcium Channels)
Enkephalin-met, arg(6)-, also known as Met-enkephalin-Arg6-Phe7 (MERF), exerts its physiological effects primarily through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). A principal mechanism by which MERF modulates neuronal activity is by altering the function of ion channels, leading to a decrease in neuronal excitability.
Upon binding to its target receptors, particularly the μ-opioid receptor for which it has a high affinity, MERF initiates a signaling cascade that involves the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. nih.govwikipedia.org The liberated Gβγ subunit directly interacts with and modulates voltage-gated calcium channels (VGCCs) on the presynaptic terminal. youtube.comnih.gov This interaction inhibits the channels, leading to a reduction in calcium influx, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. wikipedia.org
Simultaneously, the Gβγ subunit can bind to and activate G-protein-gated inwardly rectifying potassium channels (GIRKs). youtube.comnih.gov The activation of GIRKs on the postsynaptic membrane increases potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus producing an inhibitory effect on the neuron. nih.govjneurosci.org
The table below summarizes the key ion channels modulated by the activation of opioid receptors by agonists like Enkephalin-met, arg(6)-.
| Ion Channel Type | Effect of Receptor Activation | Molecular Subunit | Physiological Consequence |
|---|---|---|---|
| Voltage-Gated Calcium Channels (VGCCs) | Inhibition | Gβγ | Decreased presynaptic calcium influx |
| G-protein-gated Inwardly Rectifying Potassium Channels (GIRKs) | Activation | Gβγ | Postsynaptic hyperpolarization |
Downstream Intracellular Signaling Cascades
The signal transduction of Enkephalin-met, arg(6)- begins with its binding to opioid receptors, which are coupled to inhibitory G-proteins (Gαi/o). wikipedia.orgmdpi.com This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer. youtube.comnih.gov
The activated Gαi/o subunit's primary effector is the enzyme adenylyl cyclase. Gαi/o inhibits the activity of adenylyl cyclase, resulting in a significant reduction in the intracellular synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from ATP. mdpi.comfrontiersin.org A decrease in cAMP levels has several downstream consequences, most notably a reduction in the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous cellular proteins, including ion channels and transcription factors. nih.gov
This canonical pathway represents the principal mechanism of signal transduction for Enkephalin-met, arg(6)- and other opioid agonists. Chronic activation of this pathway can lead to cellular adaptations, including the upregulation of the adenylyl cyclase and PKA systems, which is a proposed mechanism for the development of tolerance. nih.gov The signaling cascade is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to reassociate with the Gβγ subunit and the receptor. wikipedia.org
The following table outlines the principal steps in the downstream signaling cascade initiated by Enkephalin-met, arg(6)-.
| Step | Molecule/Process | Action/Effect |
|---|---|---|
| 1. Receptor Binding | Enkephalin-met, arg(6)- binds to μ-opioid receptor | Conformational change in the receptor |
| 2. G-Protein Activation | Gαi/o subunit exchanges GDP for GTP | Dissociation of Gαi/o from Gβγ |
| 3. Effector Modulation | Activated Gαi/o interacts with Adenylyl Cyclase | Inhibition of Adenylyl Cyclase activity |
| 4. Second Messenger Level | Intracellular cAMP concentration | Decreased production of cAMP |
| 5. Downstream Kinase | Protein Kinase A (PKA) | Reduced activity due to low cAMP levels |
Mechanisms of Influence on Neurotransmitter Release and Synaptic Plasticity
The modulation of ion channels and intracellular signaling cascades by Enkephalin-met, arg(6)- directly translates into significant effects on neurotransmitter release and synaptic plasticity. The primary mechanism for inhibiting neurotransmitter release is presynaptic. By inhibiting voltage-gated calcium channels, MERF reduces the influx of calcium into the presynaptic terminal that is necessary for the release of neurotransmitters into the synaptic cleft. wikipedia.org
Research has demonstrated this effect across different neuronal systems and neurotransmitters.
Norepinephrine: In the rat cerebral cortex, Enkephalin-met, arg(6)- inhibits the potassium-stimulated release of norepinephrine, an effect mediated by μ-opioid receptors. nih.gov
Acetylcholine: The peptide has been shown to inhibit cholinergic neurotransmission in the rabbit isolated atria, with evidence pointing to a prejunctional site of action. nih.gov
Glutamate (B1630785): In the nucleus accumbens, Enkephalin-met, arg(6)- causes a dose-dependent decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without changing their amplitude. upenn.edu This indicates a presynaptic reduction in the probability of glutamate release. upenn.edu
This modulation of glutamate release is a key mechanism by which Enkephalin-met, arg(6)- influences synaptic plasticity. Specifically, in the nucleus accumbens, enhanced μ-opioid receptor activation by MERF leads to a cell type-specific long-term depression (LTD) of glutamate release onto medium spiny neurons that express the Drd1 dopamine (B1211576) receptor. upenn.edu This form of synaptic plasticity, where the strength of a synapse is reduced long-term, plays a crucial role in neural circuits related to reward and motivation. upenn.edu By acting as a neuromodulator, Enkephalin-met, arg(6)- can thus shape synaptic strength and information processing within specific brain circuits. frontiersin.org
Enzymatic Metabolism and Degradation Pathways of Enkephalin Met, Arg 6
Identification of Key Peptidases Involved in Inactivation
The metabolism of Enkephalin-met, arg(6)- is a complex process involving several enzymes that cleave the peptide at specific sites. The primary enzymes responsible for its inactivation include Aminopeptidase (B13392206) N (APN), Neutral Endopeptidase (NEP/Neprilysin), and Angiotensin-Converting Enzyme (ACE). Other peptidases, such as Dipeptidyl Peptidase 3 and Carboxypeptidase A6, also contribute to its breakdown. When incubated with striatal slices, Enkephalin-met, arg(6)- is rapidly degraded by at least four classes of peptidases: "enkephalinase" (NEP), ACE, aminopeptidases, and an endopeptidase that releases the tetrapeptide Tyr-Gly-Gly-Phe nih.gov.
Aminopeptidase N (APN) is a membrane-bound metalloprotease that plays a significant role in the degradation of enkephalins frontiersin.org. This enzyme is known to cleave the Tyr¹-Gly² amide bond at the N-terminus of enkephalin peptides nih.gov. The action of a bestatin-sensitive aminopeptidase is considered a critical pathway in the inactivation of both exogenous and endogenous enkephalins nih.gov. Inhibition of this aminopeptidase activity leads to a potentiation and prolongation of the antinociceptive effects of Enkephalin-met, arg(6)- nih.gov.
Neutral Endopeptidase (NEP), also known as neprilysin or enkephalinase, is a zinc-dependent membrane-bound metallopeptidase belonging to the M13 family uky.eduhzdr.de. NEP is widely expressed in various tissues and is a key enzyme in the degradation of a broad range of biologically active peptides, including enkephalins uky.eduhzdr.de. It preferentially cleaves peptides on the amino side of hydrophobic residues uky.edunih.gov. In the context of enkephalin metabolism, NEP is responsible for cleaving the Gly³-Phe⁴ bond nih.gov. The inhibition of NEP has been shown to protect enkephalins from degradation, thereby enhancing their physiological effects physiology.org.
Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that is well-known for its role in the renin-angiotensin system. However, it also plays a significant role in the metabolism of enkephalins biorxiv.orgbiorxiv.org. Specifically, ACE degrades Enkephalin-met, arg(6)- by cleaving the Phe⁵-Met⁶ bond, which is a non-canonical mechanism compared to its action on angiotensin I biorxiv.org. The N-terminal catalytic domain of ACE has been identified as the primary site for the degradation of Enkephalin-met, arg(6)- in brain tissue nih.govbiorxiv.org. Inhibition of ACE with drugs like captopril robustly increases the extracellular levels of Enkephalin-met, arg(6)- biorxiv.org.
Besides the primary enzymes, other peptidases also contribute to the metabolism of enkephalins. Dipeptidyl Peptidase III (DPP-III) is a cytosolic, zinc-dependent exopeptidase that has a high affinity for enkephalins and is involved in the final steps of intercellular protein degradation nih.govresearchgate.netnih.gov. It catalyzes the sequential release of dipeptides from the N-terminus of peptide substrates nih.gov. Enkephalins are among the most preferred substrates for DPP-III, suggesting a physiological role in regulating their disposition nih.gov. Carboxypeptidase A6 is another enzyme involved in the clearance of enkephalins.
| Peptidase | Abbreviation | Cleavage Site on Enkephalin-met, arg(6)- | Primary Location |
|---|---|---|---|
| Aminopeptidase N | APN | Tyr¹-Gly² | Cell Membranes (Widespread) |
| Neutral Endopeptidase | NEP/Neprilysin | Gly³-Phe⁴ | Cell Membranes (Widespread), especially in kidney and brain |
| Angiotensin-Converting Enzyme | ACE | Phe⁵-Met⁶ | Cell Membranes (Widespread), particularly in lungs and brain |
| Dipeptidyl Peptidase 3 | DPP-III | Gly²-Gly³ | Cytosol (Widespread) |
Regulation of Peptide Half-Life and Bioavailability in Biological Systems
The short half-life of enkephalins, including Enkephalin-met, arg(6)-, is a direct consequence of their rapid enzymatic degradation upf.edu. This rapid breakdown limits their bioavailability and the duration of their physiological effects patsnap.com. The levels of enkephalin-degrading enzymes can, therefore, finely tune the signaling of these peptides patsnap.com. For instance, in cerebrospinal fluid, the degradation half-life of methionine-enkephalin has been measured to be in the range of 20.8 to 33.8 minutes in vitro nih.gov. The bioavailability of enkephalins is a more critical factor than high receptor specificity or inhibitory potency for their therapeutic potential nih.gov. Chronic exposure to enkephalins can also lead to the down-regulation of their receptors, which is another mechanism of regulating their long-term effects nih.gov.
Enzymatic Inhibitors and their Impact on Enkephalin-met, arg(6)- Signaling Augmentation
Inhibiting the enzymes that degrade Enkephalin-met, arg(6)- is a key strategy to prolong its half-life and enhance its biological effects upf.edupatsnap.com. By blocking these peptidases, inhibitors prevent the breakdown of enkephalins, leading to their accumulation and a more pronounced and sustained activation of opioid receptors patsnap.com. This approach has been explored for various therapeutic applications, including pain management mdpi.com.
Several inhibitors have been studied for their ability to protect enkephalins from degradation. Bestatin , an aminopeptidase inhibitor, has been shown to potently inhibit the hydrolysis of enkephalins and potentiate their antinociceptive activity nih.govnih.gov. Thiorphan , an inhibitor of NEP ("enkephalinase"), also significantly protects enkephalins from degradation and exhibits antinociceptive properties nih.govnih.gov. The co-administration of bestatin and thiorphan results in a strong reduction in the hydrolysis of enkephalins, indicating the involvement of both enzymes in their inactivation nih.gov.
Captopril , an ACE inhibitor, has been shown to increase the levels of Enkephalin-met, arg(6)- and potentiate its effects biorxiv.orgnih.gov. Specifically, captopril inhibits the degradation of Enkephalin-met, arg(6)- to Met-enkephalin biorxiv.org. A selective inhibitor of the N-terminal domain of ACE, RXP 407, has been shown to reduce the degradation of both exogenously applied and endogenously released Enkephalin-met, arg(6)- nih.govbiorxiv.org.
The use of these inhibitors demonstrates that by preventing enzymatic degradation, the signaling of endogenous peptides like Enkephalin-met, arg(6)- can be significantly augmented.
| Inhibitor | Target Enzyme | Effect on Enkephalin-met, arg(6)- Signaling | Observed Outcome |
|---|---|---|---|
| Bestatin | Aminopeptidase N (APN) | Potentiation and prolongation | Increased antinociception nih.govnih.gov |
| Thiorphan | Neutral Endopeptidase (NEP) | Potentiation | Increased antinociception, increased dopamine (B1211576) and serotonin turnover nih.govnih.gov |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Potentiation | Increased extracellular levels of MERF, potentiated vasodepressor action biorxiv.orgnih.gov |
| RXP 407 | ACE (N-terminal domain) | Reduced degradation | Decreased breakdown of exogenously applied and endogenously released MERF nih.govbiorxiv.org |
Endogenous Physiological and Biological Roles of Enkephalin Met, Arg 6 Mechanistic Studies
Role in Neuroregulation and Neuromodulation
Enkephalin-met, arg(6)-, a heptapeptide (B1575542) derived from the precursor molecule proenkephalin, functions as a significant neuromodulator within the central nervous system. mdpi.comnih.govresearchgate.net Like other endogenous opioid peptides, it plays a crucial role in regulating a wide array of physiological processes by interacting with opioid receptors. nih.govnih.gov Its distribution throughout the central nervous system allows it to influence pain perception, emotional regulation, motor control, and stress responses. nih.govresearchgate.net The neuromodulatory effects of enkephalins are achieved by altering neuronal excitability and neurotransmitter release. nih.gov Specifically, enkephalins can inhibit the release of excitatory neurotransmitters such as glutamate (B1630785), thereby dampening synaptic transmission in various neural pathways. nih.govnih.gov This action is fundamental to its role in modulating complex behaviors and maintaining homeostasis. Research has demonstrated that enkephalin transmission can positively modulate both dopamine (B1211576) and glutamate neurotransmission within the brain's reward circuits, highlighting its integral role in neuroregulation. nih.gov The presence and activity of Met-enkephalin [Arg6, Phe7] have been confirmed in key brain regions like the bovine caudate, further substantiating its role as an active neuroregulator. capes.gov.br
Mechanisms of Pain Modulation within Neural Circuitry
Enkephalins are pivotal in the body's natural pain-relief system, acting as endogenous analgesics. nih.govresearchgate.net Enkephalin-met, arg(6)-, as a member of this peptide family, contributes to pain modulation by acting on opioid receptors located throughout the central and peripheral nervous systems. mdpi.comnih.govnih.gov Its analgesic effects are mediated through the inhibition of pain signals at multiple levels of the neural axis. nih.gov
One of the primary sites for enkephalinergic pain modulation is the dorsal horn of the spinal cord, the first relay station for incoming pain signals from the periphery. nih.govnih.gov Enkephalin-containing interneurons in the dorsal horn play a critical role in gating nociceptive information. nih.govstanford.edu
When released, Enkephalin-met, arg(6)- and other enkephalins bind to opioid receptors on the presynaptic terminals of primary afferent neurons (the first-order neurons carrying pain signals). nih.govresearchgate.net This binding action inhibits the release of excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), into the synapse. nih.govresearchgate.net By reducing the release of these neurotransmitters, enkephalins effectively decrease the transmission of pain signals to second-order neurons that ascend to higher brain centers. nih.govresearchgate.net This presynaptic inhibition is a key mechanism for dampening the intensity and perception of pain at the spinal level. nih.govstanford.edu Studies have shown that some enkephalinergic neurons in the dorsal horn co-express GABA, another major inhibitory neurotransmitter, suggesting a coordinated and powerful inhibitory control over nociceptive pathways. nih.govstanford.edu
Table 1: Research Findings on Nociceptive Inhibition in the Dorsal Horn
| Mechanistic Aspect | Research Finding | Implication for Pain Modulation |
|---|---|---|
| Neurotransmitter Inhibition | Enkephalins block the release of glutamate, substance P, and CGRP from primary afferent neurons. nih.govresearchgate.net | Reduces the transmission of pain signals to higher brain centers, decreasing pain perception. |
| Receptor Action | Enkephalins bind to opioid receptors on presynaptic terminals of nociceptive fibers. nih.gov | Initiates the cascade that leads to the inhibition of neurotransmitter release. |
| Neuronal Type | Enkephalinergic neurons in laminae I-II of the dorsal horn co-express GABA. nih.gov | Suggests a synergistic inhibitory effect on pain signaling pathways. |
| Descending Control | Descending pathways from the brainstem can activate spinal enkephalin-containing interneurons. stanford.edumdpi.com | Provides a top-down mechanism for the brain to control pain perception at the spinal level. |
Beyond the spinal cord, Enkephalin-met, arg(6)- modulates pain perception by influencing synaptic activity in higher brain centers involved in the emotional and cognitive aspects of pain, such as the anterior cingulate cortex (ACC). The ACC is a key region in the "pain matrix" and is crucial for processing the unpleasant emotional experience associated with pain. researchgate.net
Endogenous opioids, including enkephalins, can modulate the balance of excitation and inhibition within the thalamo-cortical circuits that project to the ACC. mdpi.com By acting on opioid receptors within the ACC, these peptides can suppress excessive neuronal activity that contributes to the experience of chronic pain. This modulation helps to regulate the emotional response to pain. nih.govresearchgate.net The mechanism involves altering synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of pain chronification in the ACC. researchgate.net By inhibiting the induction of LTP, enkephalins can reduce the sensitization of cortical synapses that underlies persistent pain states.
Involvement in Stress Response and Neuroendocrine Regulation
Enkephalins are integral components of the neuroendocrine system that governs the body's response to stress. nih.govmdpi.com They interact closely with the primary stress-response system, the hypothalamic-pituitary-adrenal (HPA) axis, to regulate its activity and contribute to the maintenance of homeostasis during and after a stressful event. mdpi.comnih.govdrzaar.com
The HPA axis is a neuroendocrine cascade initiated by the hypothalamus releasing corticotropin-releasing hormone (CRH), which stimulates the pituitary to release adrenocorticotropic hormone (ACTH), in turn causing the adrenal glands to secrete cortisol, the primary stress hormone. drzaar.comclevelandclinic.orgresearchgate.net Enkephalin-met, arg(6)- and related peptides can modulate this axis at multiple levels.
Studies in mice have shown that administration of a Met-enkephalin derivative, Met(5)-enkephalin-Arg(6)-Phe(7), activates the HPA axis, leading to increased plasma corticosterone (B1669441) levels. nih.gov This effect appears to be mediated predominantly by kappa-opioid receptors and involves the activation of CRH neurons in the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.gov Conversely, other research indicates that enkephalins can also exert an inhibitory influence on the HPA axis, potentially as part of a negative feedback loop to prevent stress response over-activation. nih.gov For instance, isolation stress in lambs was found to increase hypothalamic Met-enkephalin concentration while decreasing it in the pituitary and adrenal cortex, suggesting a complex, tissue-specific regulation of the HPA axis by enkephalins during psychological stress. nih.gov
Table 2: Effects of Enkephalin-met, arg(6)- and Related Peptides on HPA Axis Components
| Peptide Studied | Experimental Model | Observed Effect on HPA Axis | Receptor/Mediator Implicated |
|---|---|---|---|
| Met(5)-enkephalin-Arg(6)-Phe(7) (MERF) | Mice (Intracerebroventricular injection) | Increased plasma corticosterone. nih.gov | Kappa-opioid receptors, CRH. nih.gov |
| Met-enkephalin | Lambs (Isolation stress) | Increased hypothalamic concentration; decreased pituitary and adrenal concentration. nih.gov | Implies modulation of the psychological stress response. nih.gov |
| Enkephalins (general) | General Neuroendocrine Studies | Can inhibit CRH release from the PVN. nih.gov | Part of a feedback mechanism to regulate the stress response. |
By modulating the HPA axis and key brain circuits involved in emotion, enkephalins play a role in emotional regulation and the capacity to adapt to stress, a concept known as stress resilience. nih.govnih.gov Effective emotional regulation is a protective factor that enables individuals to manage negative emotions and reframe stressful situations. researchgate.netnih.gov The enkephalinergic system contributes to this by alleviating the negative affective states associated with both pain and stress. nih.gov
Chronic stress can lead to maladaptive behavioral changes, but the endogenous opioid system can engender compensatory physiological responses to reduce the deleterious effects of stress. nih.gov Research suggests that enkephalin signaling is a major component of the stress resilience circuitry. nih.govnih.govresearchgate.net For example, early life stress in rats was shown to decrease the immunoreactivity of Met-ENK-Arg6Phe7 in brain areas critical for stress and emotion, such as the amygdala and hypothalamus, suggesting that alterations in this specific peptide system are linked to the long-term consequences of stress. nih.gov By buffering the impact of stressors on neural circuits, the enkephalinergic system helps maintain homeostasis and promotes adaptive outcomes in the face of adversity. nih.govnih.gov
Immunomodulatory Properties
Methionine-enkephalin (Met-Enk), an endogenous opioid peptide, demonstrates significant involvement in the modulation of the immune system. nih.govguidetopharmacology.org Its effects are complex, exhibiting a dual nature that is dependent on the dosage. nih.gov Research indicates that peripherally administered Met-Enk can either suppress or potentiate immune reactivity; high doses tend to be immunosuppressive, while low doses enhance immune responses. nih.gov The immunomodulatory actions of Met-Enk are part of a broader network of interactions between the nervous and immune systems. nih.gov
The peptide exerts its influence on both humoral and cell-mediated immunity. nih.gov Studies involving central administration of Met-Enk into the lateral ventricles of the rat brain have revealed a profound capacity to regulate immune function. nih.gov This central application has been shown to influence nonspecific local inflammatory reactions, specific delayed hypersensitivity skin reactions, experimental allergic encephalomyelitis, anaphylactic shock, and antibody production (plaque-forming cell response and hemagglutinin production). nih.gov The immunomodulatory effects are mediated through opioid receptors, and the specific interaction between the conformational structure of the enkephalin peptide and the receptor subtype determines the functional outcome. nih.gov This interaction highlights the intricate communication pathways linking the central nervous system and the immune system. nih.gov
Participation in Cardiovascular Function and Ischemic Tolerance
Endogenous opioids of the enkephalin class, including the heptapeptide Methionine-enkephalin-Arg(6)-Phe(7) (MEAP), play a role in cardiovascular function, particularly in enhancing ischemic tolerance. nih.gov Growing evidence suggests that cardiac enkephalins and their corresponding receptors are involved in the protective mechanisms of ischemic preconditioning (IPC), a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.gov Studies indicate that MEAP can act as a hormonal modulator of ischemic tolerance. When administered either directly to the heart or absorbed from a distant tissue like skeletal muscle, MEAP induces cardioprotection. nih.gov
In experimental models, ischemia has been shown to alter the balance of cardiac enkephalins. Following global ischemia and reperfusion in isolated rat hearts, the precursor pool of proenkephalin (PEP) was reduced, while MEAP levels increased by 53%, suggesting enhanced processing from its precursor. nih.gov This shift appears to be a crucial part of the heart's endogenous protective response. The administration of synthetic enkephalins, including MEAP, before an ischemic event was found to completely prevent the mechanical dysfunction typically observed during reperfusion in untreated control hearts. nih.gov
The cardioprotective effects of enkephalins are mediated through specific signaling pathways. One key mechanism involves the activation of nitric oxide synthase (NOS) and ATP-regulated potassium (KATP) channels. nih.gov The enkephalin analogue Eribis peptide 94, which binds to μ- and δ-opioid receptors, has been shown to reduce infarct size by 30–40% in rat models of ischemia-reperfusion injury. nih.gov This protection was blocked by KATP channel antagonists and NOS inhibitors, indicating the essential role of these pathways. nih.gov
Acute administration of the enkephalin analogue appears to enhance nitric oxide (NO) release via the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov In contrast, chronic administration (24 hours prior to ischemia) confers protection through the upregulation of inducible nitric oxide synthase (iNOS). nih.gov This suggests that enkephalins can trigger both immediate and delayed protective mechanisms. Studies with MEAP in isolated rabbit hearts further support its role as a hormonal mediator. Treatment with MEAP 24 hours before ischemia significantly reduced infarct size, suggesting it can be released from muscle tissue and exert a distant, protective effect on the heart. nih.gov
Table 1: Experimental Findings on Cardioprotective Effects
| Experimental Model | Compound Administered | Key Finding | Reference |
|---|---|---|---|
| Isolated Perfused Rat Hearts | Endogenous (Ischemic Preconditioning) | IPC increased MEAP levels by 53% and prevented mechanical dysfunction post-ischemia. | nih.gov |
| Isolated Perfused Rabbit Hearts | Methionine-enkephalin-Arg(6)-Phe(7) (MEAP) | MEAP treatment 24 hours before ischemia significantly reduced infarct size. | nih.gov |
Role in Neuroprotection and Cellular Proliferation Regulation
Enkephalins have demonstrated neuroprotective capabilities in various contexts. mdpi.com They can reduce the neurotoxicity associated with excessive glutamate release, a key factor in neuronal damage following events like stroke. mdpi.com Furthermore, enkephalins help to attenuate oxidative stress in the central nervous system. mdpi.com Elevated levels of enkephalins have been observed in the brains of transgenic mouse models of Alzheimer's disease and in human Alzheimer's disease brains, particularly in regions critical for memory like the dentate gyrus. nih.gov While these elevations may represent a compensatory response, studies suggest they may also contribute to cognitive impairments. nih.gov For instance, in mouse models, memory deficits were lessened by blocking μ-opioid receptors, indicating that the enkephalin system's overactivation could be detrimental in this context. nih.gov
Regarding cellular proliferation, Met-enkephalin's effects are complex and context-dependent, often mediated by different receptor subtypes. nih.gov The peptide is known to have an inhibitory effect on cell growth, a non-opioid action thought to be mediated by the zeta (ζ)-opioid receptor, also known as the opioid growth factor receptor (OGFR). nih.govwikipedia.org In studies using primary cultures of rat adrenocortical cells, Met-enkephalin exerted a significant antiproliferative effect that was reversible by the opioid antagonist naltrexone. nih.gov However, in in-vivo models of adrenal growth, the role of different opioid receptors (μ, δ, and ζ) was more varied, suggesting that the peptide's influence on cell proliferation can be modulated by extra-adrenal, indirect mechanisms. nih.gov
Other Biological Processes
Met-enkephalin is implicated in the central regulation of feeding and appetite. nih.gov The hypothalamus and limbic regions of the brain, which are crucial for energy homeostasis, contain enkephalin neurons. nih.govdergipark.org.tr Studies in sheep have shown that the concentration of Met-enkephalin in specific brain regions changes in relation to hunger and satiety. nih.gov For example, the content of Met-enkephalin in the amygdala and basomedial hypothalamus increased progressively with longer periods of fasting (4 and 24 hours), suggesting that enkephalin neurons in these areas are part of a circuit that is gradually activated by increasing hunger. nih.gov Enkephalins are also involved in the reward pathways associated with food consumption, promoting feelings of satisfaction and pleasure that can influence food choices. mdpi.com
Met-enkephalin is present in bone and joint tissues, including bone marrow, periosteum, and cortical bone, where it appears to play a role in bone physiology. nih.gov The precursor protein, Pre-proenkephalin 1 (Penk1), is highly expressed in mouse bone, and its expression increases during osteoblast differentiation. nih.gov The effects of Met-enkephalin on osteoblasts, the primary bone-forming cells, appear to be multifaceted. mdpi.com Some research has shown that the administration of Met-enkephalin inhibits osteoblast cell growth in culture, an effect that is reversible by the opioid antagonist naltrexone. nih.gov
Conversely, other studies suggest a positive role in osteoblast activity. nih.gov Treatment of mature osteoblasts with Met-enkephalin was found to increase the expression of genes associated with osteoblast differentiation (e.g., Osterix) and bone matrix production (e.g., Collagen 1α1), leading to enhanced nodule mineralization in vitro. nih.gov This suggests that Met-enkephalin may promote bone matrix deposition without directly acting on mineral metabolism. nih.gov The chronic absence of its precursor in primary osteoblasts from knockout mice resulted in lower metabolic activity, reduced alkaline phosphatase (ALP) activity, and impaired mineralization, further supporting a role for the enkephalin system in maintaining normal osteoblast differentiation and activity. nih.gov
Table 2: Summary of Met-Enkephalin's Influence on Osteoblast Physiology
| Experimental Condition | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Met-enkephalin administration in osteoblast culture | Inhibition of osteoblast cell growth | Reversible by naltrexone, suggesting opioid receptor mediation. | nih.gov |
| Met-enkephalin treatment of mature osteoblasts | Increased nodule mineralization | Enhanced expression of Osterix and Collagen 1α1, suggesting promotion of differentiation and matrix deposition. | nih.gov |
Research Methodologies and Advanced Experimental Approaches
Peptide Synthesis Techniques for Enkephalin-met, arg(6)- and its Analogs
The chemical synthesis of Enkephalin-met, arg(6)- (also known as Met-enkephalin-Arg-Phe or MERF) and its modified versions is crucial for detailed pharmacological studies. These synthetic peptides allow researchers to investigate structure-activity relationships and develop analogs with improved stability and receptor selectivity.
Solid-phase peptide synthesis (SPPS) is a standard and efficient method for producing Enkephalin-met, arg(6)- and its analogs. This technique involves assembling a peptide chain sequentially while one end is attached to an insoluble solid support. The process allows for easy removal of excess reagents and byproducts by simple filtration.
In one study, four synthetic analogs of Met-enkephalin-Arg-Phe were prepared using solid-phase peptide synthesis. The aim of these modifications was to create structures that are more resistant to proteolytic degradation. The synthesized analogs included single or double amino acid substitutions, such as replacing glycine with D-alanine or methionine with D- or L-norleucine (Nle).
The specific analogs synthesized were:
Tyr-D-Ala-Gly-Phe-Met-Arg-Phe
Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe
Tyr-D-Ala-Gly-Phe-L-Nle-Arg-Phe
Tyr-Gly-Gly-Phe-L-Nle-Arg-Phe
This approach highlights the utility of SPPS in systematically modifying the native peptide to explore how specific amino acid changes affect its biological activity.
Receptor Binding Assays and Pharmacological Characterization
Understanding how Enkephalin-met, arg(6)- interacts with its target receptors is fundamental to elucidating its physiological role. Receptor binding assays and other pharmacological characterization methods are employed to determine the affinity and efficacy of the peptide at various opioid receptors.
Radioligand binding studies are a primary tool for characterizing the interaction of a ligand with its receptor. These assays use a radioactively labeled form of the ligand to quantify binding to tissue preparations, typically brain membranes.
Saturation Binding: In these experiments, increasing concentrations of a radiolabeled ligand, such as [3H]Met-enkephalin-Arg6-Phe7, are incubated with the receptor preparation until equilibrium is reached. This allows for the determination of the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).
Studies in rat brain membrane preparations using tritium-labeled Met-enkephalin-Arg6-Phe7 determined an apparent Kd value of 10.2 ± 2.5 nM and a Bmax of 468 ± 43 fmol/mg protein nih.gov. In frog brain membranes, the apparent Kd value for the same radioligand was found to be 3.4 nM from homologous displacement experiments and 3.6 nM from equilibrium saturation studies, with a Bmax of 630 fmol/mg of protein wikipedia.org.
Competition Binding: These assays measure the ability of an unlabeled ligand to compete with a radiolabeled ligand for binding to the receptor. This provides information on the affinity of the unlabeled ligand. Synthetic analogs of Met-enkephalin-Arg-Phe have been shown to be potent competitors for [3H]MERF and [3H]naloxone binding sites nih.gov. The presence of sodium ions and guanylyl imidodiphosphate (Gpp(NH)p) was found to decrease the affinity of these peptides in [3H]naloxone binding assays, which is characteristic of agonist behavior at opioid receptors wikipedia.orgnih.gov.
Competition studies have also revealed that the binding of [3H]Met-enkephalin-Arg6-Phe7 can be inhibited by various opioid ligands, suggesting a complex interaction with multiple opioid receptor subtypes nih.gov. The binding profile in frog brain suggests a kappa-2 and/or delta-subtype specificity wikipedia.org.
| Tissue | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|
| Rat Brain Membranes | 10.2 ± 2.5 | 468 ± 43 |
| Frog Brain Membranes | 3.4 - 3.6 | 630 |
G-protein activation assays are functional assays that measure the extent to which a ligand activates its G-protein-coupled receptor (GPCR). The binding of a non-hydrolyzable GTP analog, such as [35S]GTPγS, to G-proteins is a direct measure of receptor activation.
Enkephalin-met, arg(6)- and its synthetic analogs have been shown to stimulate [35S]GTPγS binding in both rat and frog brain membranes, confirming their agonist activity nih.gov. The potency (EC50) and efficacy (maximal stimulation) of these peptides can be determined from these assays. For example, one analog, Tyr-D-Ala-Gly-Phe-Met-Arg-Phe, was as effective as the parent compound in rat brain membranes but showed lower maximal stimulation in frog brain preparations nih.gov. Another analog, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe, was the least efficacious, stimulating [35S]GTPγS binding by only 59% nih.gov.
The specificity of G-protein activation can be further investigated by using selective antagonists for different opioid receptor types. Studies have shown that the stimulation of [35S]GTPγS binding by Met-enkephalin-Arg-Phe and its derivatives can be potently inhibited by kappa- and delta-selective antagonists (norbinaltorphimine and naltrindole, respectively), while a mu-selective antagonist (cyprodime) was less potent nih.gov. This indicates that these peptides primarily activate G-proteins through kappa- and delta-opioid receptors nih.gov.
| Analog | Efficacy (Maximal Stimulation) | Primary Receptor Pathway |
|---|---|---|
| Tyr-D-Ala-Gly-Phe-Met-Arg-Phe | Comparable to MERF in rat brain, lower in frog brain | Kappa/Delta Opioid Receptors |
| Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe | 59% stimulation | Kappa/Delta Opioid Receptors |
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are essential for investigating the downstream effects of Enkephalin-met, arg(6)- receptor activation, including changes in gene expression.
Gene expression analysis can reveal how chronic exposure to Enkephalin-met, arg(6)- may alter the cellular machinery, including the expression of opioid receptors themselves. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) for measuring mRNA levels and Western blotting for quantifying protein levels are commonly used.
A study investigating the effects of chronic intraperitoneal treatment of rats with Met-enkephalin-Arg-Phe found that it differentially regulates the expression of mu (MOR1), delta (DOR1), and kappa (KOR1) opioid receptors nih.gov. The expression of MOR1 and KOR1 showed a continuous up-regulation throughout the 6-day treatment period. In contrast, DOR1 expression was down-regulated during the first three days and then subsequently up-regulated nih.gov. These findings suggest that chronic interaction of Met-enkephalin-Arg-Phe with opioid receptors leads to adaptive changes at the level of gene expression nih.gov.
Interestingly, these variations in opioid receptor expression did not appear to affect the antinociceptive effects of the peptide, indicating that the induction of receptor expression was primarily at a molecular level and did not translate to a pharmacological change in this context nih.gov.
| Opioid Receptor | Expression Change |
|---|---|
| Mu (MOR1) | Continuous up-regulation |
| Delta (DOR1) | Initial down-regulation followed by up-regulation |
| Kappa (KOR1) | Continuous up-regulation |
In vitro Translation and Processing Studies
The biosynthesis of Met-enkephalin-Arg(6)-Phe(7) originates from the precursor protein, proenkephalin. In vitro studies have been instrumental in elucidating the enzymatic cleavage of proenkephalin that yields this heptapeptide (B1575542) along with other opioid peptides. mdpi.comwikipedia.org Proenkephalin contains multiple copies of Met-enkephalin and one copy of Leu-enkephalin, as well as the Met-enkephalin-Arg(6)-Phe(7) sequence at its C-terminus. nih.gov
The processing of proenkephalin into its final, active peptides requires the sequential action of several peptidases. mdpi.com In vitro models have demonstrated that enzymes such as prohormone convertases (e.g., PC1 and PC2) and carboxypeptidase E are involved in this process. nih.govlsuhsc.edu These enzymes cleave the proenkephalin molecule at specific basic amino acid residues, liberating the various enkephalin sequences. nih.gov The generation of Met-enkephalin-Arg(6)-Phe(7) is a key product of this proteolytic cascade. mdpi.com Studies using recombinant enzymes and proenkephalin substrates have helped to map these cleavage sites and understand the specificity of the processing enzymes. nih.govlsuhsc.edu
Immunofluorescence and Immunohistochemistry for Localization
Immunofluorescence and immunohistochemistry techniques have been pivotal in mapping the anatomical distribution of Met-enkephalin-Arg(6)-Phe(7)-like immunoreactivity in the nervous system and other tissues. By using specific antibodies that recognize the C-terminus of the heptapeptide, researchers have been able to visualize its location within neurons and nerve terminals. nih.govnih.gov
These studies have revealed a widespread distribution of Met-enkephalin-Arg(6)-Phe(7) in the brain, with high concentrations found in areas involved in pain modulation, stress response, and autonomic control. nih.govnih.gov In the rat brain, dense networks of immunoreactive fibers and terminals, as well as cell bodies, have been identified in the striatum. nih.gov The distribution of this heptapeptide often overlaps with that of Met-enkephalin. nih.gov
In the human brainstem, immunoreactive fibers and cell bodies containing Met-enkephalin-Arg(6)-Gly(7)-Leu(8), a related peptide derived from the same precursor, have been found in various nuclei, suggesting its role as a neurotransmitter or neuromodulator in several physiological mechanisms. researchgate.net Immunoreactivity has also been demonstrated in non-neuronal tissues, such as the adrenal medulla, where it is stored in chromaffin granules. nih.govnih.gov
Table 1: Distribution of Met-enkephalin-Arg(6)-Phe(7) Immunoreactivity in Rat Brain
| Brain Region | Level of Immunoreactivity |
|---|---|
| Globus Pallidus | High |
| Caudate-Putamen | Intermediate |
| Hypothalamus | Intermediate |
| Cortex | Low |
| Cerebellum | Low |
This table summarizes data from radioimmunoassay studies on the regional distribution of the heptapeptide in the rat brain. nih.gov
Electrophysiological Recordings in Experimental Models
Electrophysiological studies have provided direct evidence for the neuronal effects of Met-enkephalin-Arg(6)-Phe(7). These techniques allow for the measurement of changes in the electrical properties of neurons in response to the application of the peptide, revealing its influence on neuronal excitability and synaptic communication.
In Vitro Brain Slice Preparations
In vitro brain slice preparations are a valuable experimental model for studying the electrophysiological effects of neuropeptides like Met-enkephalin-Arg(6)-Phe(7). This technique maintains the local synaptic circuitry of a specific brain region, allowing for controlled experimental conditions.
In studies using rat cerebral cortex slices, Met-enkephalin-Arg(6)-Phe(7) has been shown to inhibit the potassium-stimulated release of neurotransmitters, such as norepinephrine (B1679862). nih.gov This inhibitory effect suggests that the heptapeptide can modulate the activity of cortical circuits. The viability of the neurons and synaptic connections within the slice allows for detailed analysis of how the peptide alters neuronal firing and synaptic potentials.
Synaptic Transmission Modulation Studies
Met-enkephalin-Arg(6)-Phe(7) has been shown to modulate synaptic transmission, primarily through inhibitory actions. In the rabbit isolated atria, the heptapeptide inhibited the negative chronotropic response to field stimulation, an effect mediated by the cholinergic nervous system. nih.gov This inhibition appears to be prejunctional, as the response to exogenous acetylcholine was not affected, indicating that the peptide suppresses the release of acetylcholine from nerve terminals. nih.govnih.gov
The inhibitory potency of Met-enkephalin-Arg(6)-Phe(7) on cholinergic neurotransmission was found to be similar to that of [Leu5]enkephalin. nih.gov These findings from peripheral nervous system models provide insights into the potential mechanisms by which this peptide may modulate synaptic activity in the central nervous system as well.
Table 2: Inhibitory Effects of Enkephalin Peptides on Cholinergic Neurotransmission in Rabbit Atria
| Peptide | IC50 (µmol/l) |
|---|---|
| [Met5]enkephalin-Arg6-Phe7 (MEAP) | 1.4 |
| [Leu5]enkephalin (LE) | 1.4 |
| [Met5]enkephalin-Arg6-Gly7-Leu8 (MEAGL) | 1.3 |
| [D-Ala2,Met5]enkephalinamide (DAME) | 0.2 |
IC50 values represent the concentration required to cause a 50% inhibition of the cholinergic response. nih.gov
Biochemical and Analytical Chemistry Approaches
Biochemical and analytical chemistry techniques are essential for the isolation, characterization, and quantification of Met-enkephalin-Arg(6)-Phe(7) from biological tissues. These methods have been crucial in confirming the structure of the peptide and in studying its metabolism.
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
High-performance liquid chromatography (HPLC) has been a cornerstone in the study of Met-enkephalin-Arg(6)-Phe(7). This technique has been used to purify the heptapeptide to homogeneity from extracts of bovine adrenal medullary granules and striatum. pnas.org Reverse-phase HPLC is particularly effective for separating this peptide from other enkephalins and related fragments. pnas.orgnih.gov
HPLC has also been used to characterize the immunoreactive material detected by radioimmunoassays, confirming that the detected substance co-elutes with synthetic Met-enkephalin-Arg(6)-Phe(7). nih.govnih.gov This provides a high degree of specificity and validates the immunoassay results. Furthermore, HPLC has been employed to study the metabolism of the heptapeptide, for instance, by detecting its conversion to Met-enkephalin in rabbit ear artery preparations. nih.gov The combination of HPLC with other analytical methods like amino acid analysis and sequence determination has been fundamental in establishing the primary structure of this endogenous opioid peptide. pnas.org
Radioimmunoassay (RIA) for Peptide Quantification
A specific and sensitive radioimmunoassay (RIA) has been developed for the measurement of Methionine-enkephalin-Arg(6)-Phe(7) in biological samples, particularly within the rat brain. nih.gov This technique allows for the precise quantification of the heptapeptide, providing valuable insights into its distribution and concentration in various tissues.
The methodology involves the use of an antiserum raised against the methionine sulphoxide derivative of the peptide. nih.gov To ensure accurate measurement, all samples and standards are oxidized with hydrogen peroxide before being introduced into the assay. nih.gov The radiolabeled tracer used in this RIA is chloramine T-oxidized 125I-labelled Met(O)-enkephalin[Arg6,Phe7]. nih.gov
A key aspect of this RIA's specificity is its minimal cross-reactivity with other related peptides and fragments. The assay demonstrates a significant cross-reactivity of 30% only with the reduced form of the heptapeptide, Met-enkephalin[Arg6,Phe7]. nih.gov Cross-reactivity with fragments of the heptapeptide and with peptides containing leucine-enkephalin is notably low, at less than 0.15%. nih.gov The specificity of this assay has been further validated through acid acetone extraction of rat striatum followed by Sephadex G-50 chromatography and reverse-phase high-pressure liquid chromatography. These validation steps confirmed that the immunoreactivity detected co-chromatographed specifically with Met-enkephalin[Arg6,Phe7]. nih.gov
This RIA has been instrumental in determining the distribution of Methionine-enkephalin-Arg(6)-Phe(7), which generally follows that of methionine enkephalin. The highest concentrations are found in the globus pallidus, with intermediate levels in the caudate-putamen and hypothalamus, and lower levels in the cortex and cerebellum. nih.gov
| Compound/Fragment | Cross-Reactivity (%) |
| Reduced Met-enkephalin[Arg6,Phe7] | 30 |
| Heptapeptide Fragments | < 0.15 |
| Leucine-enkephalin Peptides | < 0.15 |
Application of Animal Models in Fundamental Biological Research
Animal models have been crucial in elucidating the fundamental biological roles of Methionine-enkephalin-Arg(6)-Phe(7) and related enkephalins. These studies, conducted in various species, have provided significant insights into the peptide's involvement in stress response, pain modulation, and behavior.
In rats, research has explored the impact of environmental stressors on the enkephalin system. For instance, early life single housing was shown to decrease the immunoreactivity of Met-Enk-Arg(6)-Phe(7) in several brain regions, including the amygdala, substantia nigra, hypothalamus, and periaqueductal grey. nih.gov Other studies in rats have investigated the analgesic effects of modulating enkephalin levels in models of migraine. mdpi.com Furthermore, a rat model of experimental autoimmune encephalomyelitis (EAE), a preclinical model for multiple sclerosis, has been used to demonstrate the neuroprotective benefits of enkephalins. mdpi.com
Mouse models have also been extensively used. Studies in mice have investigated the behavioral and neuroendocrine effects of a more stable derivative of Met-enkephalin-Arg(6)-Phe(7). nih.gov These experiments monitored changes in locomotion and stress hormone levels, and utilized receptor antagonists to identify the specific opioid receptors mediating these effects. nih.gov For example, the nonselective opioid antagonist naloxone (B1662785) and the µ1-receptor blocker naloxonazine were shown to diminish or abolish the hyperactivity and corticosterone (B1669441) elevation induced by the enkephalin analog. nih.gov
Research in avian models, specifically young female chickens, has also contributed to understanding the role of enkephalins in the stress response. These studies have examined the effects of stressors like water deprivation on the release of Met-enkephalin from hypothalamic, pituitary, and adrenal tissues, and have correlated these changes with plasma corticosterone levels. mdpi.com
| Animal Model | Research Area | Key Findings |
| Rat | Stress Response | Early life single housing decreased Met-Enk-Arg(6)-Phe(7) immunoreactivity in specific brain regions. nih.gov |
| Rat | Pain Modulation (Migraine) | Inhibition of enkephalinase activity showed potential in improving migraine symptoms. mdpi.com |
| Rat | Neurodegenerative Disease (EAE) | Recurrent injections of Met-enkephalin prevented or eliminated paralysis. mdpi.com |
| Mouse | Behavioral & Neuroendocrine Effects | A stable derivative of Met-enkephalin-Arg(6)-Phe(7) induced dose-dependent increases in locomotion and stress hormone levels, mediated by µ-receptors. nih.gov |
| Chicken | Stress Response | Water deprivation stress influenced the release of Met-enkephalin from various tissues, indicating its role in the neuroendocrine stress response. mdpi.com |
Structure Activity Relationships Sar and Synthetic Analog Research
Design and Synthesis of Enkephalin-met, arg(6)- Analogs
The design and synthesis of analogs of Enkephalin-met, arg(6)- have primarily been driven by the need to overcome the inherent limitations of the native peptide, such as its rapid degradation in vivo. Researchers have employed solid-phase peptide synthesis as a standard method to create a variety of modified peptides. This technique allows for the systematic substitution of amino acids and the introduction of non-natural residues to probe the structural requirements for biological activity and to enhance stability.
A key strategy in the design of more robust analogs has been the substitution of L-amino acids with their D-isomers at specific positions. This modification can render the peptide less susceptible to cleavage by peptidases. For instance, in studies on the related heptapeptide (B1575542) MERF, analogs were synthesized with D-alanine at the second position to increase resistance to aminopeptidases. researchgate.netresearchgate.net Another common modification involves the replacement of the methionine residue at position five, which is prone to oxidation, with more stable isosteres like norleucine (Nle). researchgate.netresearchgate.net
The synthesis of these analogs typically involves a stepwise process on a solid support, with protecting groups used to prevent unwanted side reactions. Following the assembly of the peptide chain, the analog is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC), to ensure a high degree of purity for subsequent biological evaluation. researchgate.net
Impact of Amino Acid Substitutions on Receptor Affinity and Selectivity
Amino acid substitutions within the Enkephalin-met, arg(6)- sequence have a profound impact on its affinity and selectivity for different opioid receptors (mu, delta, and kappa). The N-terminal tyrosine residue is crucial for opioid activity, and its modification generally leads to a significant loss of affinity.
The following table summarizes the receptor binding characteristics of several synthetic MERF analogs, which can be extrapolated to understand the potential effects of similar substitutions in Enkephalin-met, arg(6)-.
| Analog | Sequence | Receptor Binding Profile |
| MERF | Tyr-Gly-Gly-Phe-Met-Arg-Phe | Binds to opioid and non-opioid sites. Shows high affinity for mu-receptors, but not for delta or kappa1-receptors, and very low affinity for kappa2-receptors in human cerebral cortex membranes. nih.gov |
| Analog I | Tyr-D-Ala-Gly-Phe-Met-Arg-Phe | Potent competitor for [3H]MERF and [3H]naloxone binding sites. researchgate.netresearchgate.net |
| Analog II | Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe | Substantially less active in competing for [3H]MERF and [3H]naloxone binding sites. researchgate.netresearchgate.net |
| Analog III | Tyr-D-Ala-Gly-Phe-L-Nle-Arg-Phe | Potent competitor for [3H]MERF and [3H]naloxone binding sites. researchgate.netresearchgate.net |
| Analog IV | Tyr-Gly-Gly-Phe-L-Nle-Arg-Phe | Potent competitor for [3H]MERF and [3H]naloxone binding sites. researchgate.netresearchgate.net |
These findings underscore the sensitivity of receptor interaction to subtle changes in the peptide's primary structure. The data suggests that while the core pharmacophore resides in the N-terminal region, modifications in the C-terminal portion and within the peptide backbone can significantly modulate receptor affinity and selectivity.
Modifications for Enhanced Proteolytic Stability in Research Tools
A major hurdle in the use of Enkephalin-met, arg(6)- as a research tool is its rapid degradation by various peptidases. Consequently, a significant focus of synthetic efforts has been on creating analogs with enhanced stability. The aforementioned substitution of L-amino acids with D-amino acids is a primary strategy to achieve this. For example, the presence of a D-alanine at position 2 protects the Tyr-Gly bond from cleavage by aminopeptidases.
The replacement of methionine with norleucine not only prevents oxidation but can also influence the peptide's susceptibility to enzymatic degradation. The native heptapeptide MERF is known to be cleaved by tissue peptidases, including dipeptidyl carboxypeptidase. nih.gov The development of analogs that are resistant to such enzymes is crucial for in vivo studies to ensure that the observed biological effects are due to the administered compound and not its degradation products.
The table below outlines modifications aimed at improving the proteolytic stability of enkephalin analogs, based on research on related compounds.
| Modification Strategy | Example Substitution | Rationale |
| D-Amino Acid Substitution | Gly2 → D-Ala2 | Prevents cleavage by aminopeptidases. researchgate.netresearchgate.net |
| Methionine Replacement | Met5 → Nle5 | Prevents oxidation and can alter susceptibility to peptidases. researchgate.netresearchgate.net |
| Amidation of C-terminus | C-terminal carboxyl → C-terminal amide | Increases resistance to carboxypeptidases. |
| Cyclization | Introduction of a covalent bond between side chains or the N- and C-termini | Restricts conformational flexibility, which can lead to increased stability and receptor selectivity. |
These modifications have led to the development of enkephalin analogs with significantly longer biological half-lives, making them more suitable for use as research tools to probe the function of opioid receptors in various physiological and pathological processes.
Characterization of Peptide Conformation and Dynamics
The three-dimensional conformation and dynamic properties of Enkephalin-met, arg(6)- are critical determinants of its interaction with opioid receptors. While specific high-resolution structural studies on this hexapeptide are limited, extensive research on the parent pentapeptide, Met-enkephalin, provides a foundational understanding of its conformational landscape.
Met-enkephalin is a highly flexible molecule in solution, capable of adopting multiple conformations. nih.gov This flexibility is thought to be essential for its ability to bind to different opioid receptor subtypes. Computational and experimental studies, such as nuclear magnetic resonance (NMR) spectroscopy, have suggested the presence of a turn-like structure involving the Gly-Gly-Phe sequence, which brings the N-terminal tyrosine and the C-terminal methionine into proximity. nih.gov
The addition of the positively charged arginine residue at the sixth position in Enkephalin-met, arg(6)- would be expected to influence the conformational ensemble of the peptide. The charged side chain of arginine can engage in electrostatic interactions with other residues or with the solvent, potentially altering the preferred conformations of the peptide backbone and the orientation of the key pharmacophoric groups. It is hypothesized that this C-terminal extension may lead to a more extended conformation compared to the more compact structures sometimes adopted by Met-enkephalin, which could in turn affect its receptor binding profile. Further biophysical studies are required to fully characterize the conformational dynamics of Enkephalin-met, arg(6)- and to understand how its structure relates to its specific biological activity.
Future Directions and Theoretical Perspectives in Enkephalin Met, Arg 6 Research
Elucidating Novel Non-Opioid Receptor Interactions and Their Functional Significance
While the interactions of Met-enkephalin-Arg(6)-Phe(7) with classical opioid receptors (mu, delta, and kappa) are well-documented, a growing body of evidence indicates that its biological activities are not mediated exclusively by these pathways. Future research is increasingly focused on identifying and characterizing its interactions with non-opioid receptors, a direction that could unveil novel physiological functions and therapeutic targets.
Pharmacological and biochemical studies have shown that the effects of some proenkephalin A-derived peptides, including Met-enkephalin-Arg(6)-Phe(7), are not always blocked by the universal opioid antagonist naloxone (B1662785). nih.gov This naloxone insensitivity points toward engagement with distinct receptor systems. Research using radioligand binding assays in rat cerebellum has suggested that Met-enkephalin-Arg(6)-Phe(7) may act through sigma₂ (σ₂) receptors or receptors for FMRFamide-related peptides. nih.gov
The structural similarity between the C-terminus of Met-enkephalin-Arg(6)-Phe(7) (Phe-Met-Arg-Phe) and the molluscan neuropeptide FMRFamide is particularly noteworthy. nih.gov Studies have demonstrated that FMRFamide itself exerts excitatory effects on mammalian neurons that are not affected by naloxone, implying it acts at a separate, non-opioid receptor. nih.gov Given the shared C-terminal motif, it is a compelling hypothesis that Met-enkephalin-Arg(6)-Phe(7) could also interact with such FMRFamide-like receptors in vertebrates, mediating functions distinct from the typically inhibitory actions of opioids. Elucidating the identity of these receptors and their downstream signaling cascades is a critical next step. The functional significance of these non-opioid interactions could be profound, potentially implicating Met-enkephalin-Arg(6)-Phe(7) in neuronal excitation, synaptic plasticity, and other processes not traditionally associated with enkephalins.
Table 1: Potential Non-Opioid Receptor Interactions for Met-enkephalin-Arg(6)-Phe(7)
| Potential Non-Opioid Receptor | Evidence | Potential Functional Significance | Reference |
|---|---|---|---|
| Sigma₂ (σ₂) Receptor | Radioligand binding assays in rat cerebellum suggest interaction. | Modulation of cell signaling, neuronal excitability, and cell survival. | nih.gov |
| FMRFamide-Related Receptors | Structural homology of C-terminus; naloxone-insensitive excitatory effects of FMRFamide on rat neurons. | Neuronal excitation, cardiovascular regulation, and other physiological processes distinct from opioid-mediated inhibition. | nih.govnih.gov |
Deeper Understanding of Enkephalin-met, arg(6)- Interplay with Other Neuropeptide Systems
Neuropeptide signaling pathways are rarely isolated; they form intricate networks of cross-regulation. A deeper understanding of how the Met-enkephalin-Arg(6)-Phe(7) system interacts with other neuropeptide families is essential for a complete picture of its physiological role.
Significant interplay has been identified with the Substance P system. Research on rat spinal cord has shown that Substance P can trigger the calcium-dependent release of Met-enkephalin-Arg(6)-Phe(7). This effect is mediated by Substance P receptors, suggesting a direct functional link where one neuropeptide system (tachykinin) directly modulates the availability of an opioid peptide, likely as a mechanism for pain regulation and sensory processing.
Interactions have also been observed within the periaqueductal gray (PAG) , a key brain region for pain modulation. Here, the release of Met-enkephalin is reciprocally linked with the inhibitory neurotransmitter GABA and the neuropeptide neurotensin (B549771) . Studies using microdialysis have shown that in response to persistent inflammatory pain, the basal release of Met-enkephalin remains elevated, while neurotensin release declines over time. This suggests a complex, temporally dynamic interplay between these systems in the endogenous response to nociception.
Furthermore, in the intergeniculate leaflet (IGL) , a part of the thalamus involved in modulating circadian rhythms, enkephalinergic neurons interact with those synthesizing neuropeptide Y (NPY) . Enkephalins in the IGL can inhibit both NPY-synthesizing neurons and other enkephalinergic neurons, suggesting a powerful modulatory role within the neural circuitry that governs the body's biological clock.
Future research should aim to map these interactions more comprehensively throughout the central and peripheral nervous systems, clarifying the physiological contexts in which Met-enkephalin-Arg(6)-Phe(7) acts in concert with, or in opposition to, other key neuropeptide modulators.
Advancements in Research Tool Development for Specific Enkephalin-met, arg(6)- Signaling
Progress in understanding the specific signaling of Met-enkephalin-Arg(6)-Phe(7) is intrinsically linked to the development of highly specific research tools. Because it is processed from the same precursor as Met-enkephalin and Leu-enkephalin, distinguishing its unique biological signature from that of its sister peptides is a significant challenge.
Historically, the development of specific antibodies has been a major advancement. Researchers have successfully produced polyclonal antibodies that are highly specific for the carboxyl terminus of Met-enkephalin-Arg(6)-Phe(7), enabling its distinct measurement using techniques like radioimmunoassay (RIA). These tools have been crucial for quantifying the peptide's concentration in various tissues, confirming its presence in the brain and adrenal glands. However, even with specific antibodies, cross-reactivity with related peptides remains a potential issue that requires careful characterization.
More recent technological advancements offer even greater specificity and temporal resolution:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides highly accurate quantification and can definitively distinguish between Met-enkephalin-Arg(6)-Phe(7) and other enkephalins based on their mass-to-charge ratio, overcoming the limitations of antibody-based methods.
Real-Time Voltammetry: Advanced electrochemical methods, such as multiple-scan-rate voltammetry, have been developed for the real-time, sub-second detection of tyrosine-containing neuropeptides, including enkephalins. This allows for the in-vivo monitoring of peptide release dynamics in response to specific stimuli, offering unprecedented insight into its neurochemical activity.
The future in this area lies in refining these high-resolution techniques and developing novel tools, such as selective, non-peptide antagonists or agonists for its unique receptor targets (both opioid and non-opioid) and creating advanced genetic models (e.g., CRISPR-mediated knock-ins or knockouts) that allow for the specific manipulation of Met-enkephalin-Arg(6)-Phe(7) production without altering the synthesis of other proenkephalin-derived peptides.
Table 2: Key Research Tools for Studying Met-enkephalin-Arg(6)-Phe(7)
| Research Tool | Principle of Operation | Key Advantage(s) | Reference(s) |
|---|---|---|---|
| Specific Antibodies / RIA | Uses antibodies that recognize the unique C-terminus of the peptide for immunoassay-based quantification. | Enables specific measurement in tissue extracts. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates peptides by chromatography and identifies them by their precise mass-to-charge ratio. | High specificity and accuracy, overcoming antibody cross-reactivity issues. | nih.gov |
| Multiple-Scan-Rate Voltammetry | An electrochemical method that detects the oxidation of the peptide's tyrosine residue in real-time. | High temporal resolution (sub-second), allowing for in-vivo monitoring of peptide release. | nih.gov |
Exploration of Enkephalin-met, arg(6)- as a Model for Peptide Neurotransmission and Receptor Pharmacology
Met-enkephalin-Arg(6)-Phe(7) serves as an excellent model for investigating the complexities of peptide neurotransmission and pharmacology. Its interactions with opioid receptors are not uniform and provide a window into the nuanced mechanisms of G-protein coupled receptor (GPCR) activation.
Studies have yielded varied results on its receptor selectivity, with some indicating a high affinity for mu-opioid receptors (MOR), while others suggest it activates G-proteins primarily via kappa- (KOR) and delta-opioid receptors (DOR). nih.govpsu.edu This variability may reflect differences in experimental tissues or assays, but it highlights the peptide's ability to engage multiple receptor types.
More recently, research has focused on its role in biased agonism , a phenomenon where a ligand can stabilize different receptor conformations, leading to preferential activation of certain downstream signaling pathways (e.g., G-protein signaling vs. β-arrestin recruitment). nih.gov Studies have shown that Met-enkephalin-Arg(6)-Phe(7) can exhibit G-protein bias toward specific alternatively spliced variants of the mu-opioid receptor. nih.gov For example, its efficacy in recruiting β-arrestin2 can differ significantly between MOR splice variants that have different intracellular C-terminal tails. nih.gov
This makes Met-enkephalin-Arg(6)-Phe(7) a valuable endogenous tool to probe how subtle changes in receptor structure (from alternative splicing) or ligand structure influence the selection of intracellular signaling cascades. Understanding this relationship is at the forefront of modern pharmacology, with the goal of designing drugs that selectively activate therapeutic pathways (e.g., G-protein mediated analgesia) while avoiding pathways that cause adverse effects (e.g., β-arrestin mediated respiratory depression).
Investigating Enkephalin-met, arg(6)- as an Endogenous Modulator of Fundamental Biological Homeostasis
Beyond its role in pain modulation, the enkephalin system, including Met-enkephalin-Arg(6)-Phe(7), is emerging as a critical regulator of fundamental biological homeostasis. wikipedia.org Future research will likely solidify its position as a key modulator of the body's ability to maintain a stable internal environment in the face of external challenges.
Key homeostatic domains where Met-enkephalin-Arg(6)-Phe(7) is implicated include:
Stress Response: Enkephalins are an integral part of the neuroendocrine response to stress. mdpi.comnih.gov They are released in response to various stressors and are thought to act as a natural defense mechanism, helping to maintain physiological and emotional equilibrium and promote stress resilience.
Circadian Rhythms: As noted, enkephalins play a modulatory role in the intergeniculate leaflet, a key component of the mammalian biological clock. guidetopharmacology.org Furthermore, studies have shown that the biosynthesis of Met-enkephalin in cardiac tissue exhibits circadian variations, suggesting a role in the daily rhythmic control of cardiovascular function.
Immune Function: The opioid system is a known modulator of immune activity. Met-enkephalin can influence lymphocyte proliferation and natural killer cell activity, contributing to the homeostatic balance of the immune system. nih.gov
Neuroprotection: Enkephalins have been shown to exert neuroprotective effects, potentially by reducing the excitotoxicity caused by excessive glutamate (B1630785) release, thereby helping to maintain neuronal homeostasis following injury or pathological stress.
Investigating the specific contribution of Met-enkephalin-Arg(6)-Phe(7) to these processes is a promising frontier. Its unique receptor interaction profile may mean that it mediates specific aspects of these homeostatic functions that are distinct from those of Met-enkephalin. A deeper understanding of its role as an endogenous modulator could provide novel insights into a wide range of physiological and pathological states.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Enkephalin-met, arg(6)- with high purity?
- Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry. Key steps include:
- Use of HBTU/HOBt as coupling reagents to minimize racemization .
- Cleavage and deprotection with TFA/water/TIS (95:2.5:2.5) for 2 hours .
- Purification via reversed-phase HPLC (C18 column, gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes) .
- Validation : Confirm purity (>95%) using analytical HPLC and mass spectrometry (MS). Include retention time and m/z data in supplementary materials .
Q. How should researchers characterize the stability of Enkephalin-met, arg(6)- in physiological buffers?
- Methodological Answer :
- Incubate the peptide in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
- Sample aliquots at 0, 1, 3, 6, 12, and 24 hours.
- Analyze degradation products via LC-MS/MS and quantify intact peptide using UV-Vis (λ = 280 nm) .
- Critical Note : Include protease inhibitors (e.g., aprotinin) in buffers to distinguish chemical vs. enzymatic degradation .
Advanced Research Questions
Q. How can conflicting data on the opioid receptor binding affinity of Enkephalin-met, arg(6)- be resolved?
- Methodological Answer :
- Conduct a systematic review of existing studies (e.g., IC₅₀ values from radioligand binding assays) and assess sources of variability:
| Study | Receptor Subtype | IC₅₀ (nM) | Assay Conditions |
|---|---|---|---|
| A (2022) | μ-opioid | 12.3 ± 1.5 | Tris-HCl, 25°C |
| B (2023) | μ-opioid | 28.7 ± 3.2 | HEPES, 37°C |
- Replicate assays under standardized conditions (e.g., 37°C in HEPES buffer with GDP to stabilize receptor-G protein coupling) .
- Use nonlinear regression to compare curve-fitting methods (e.g., one-site vs. two-site models) .
Q. What strategies are effective for optimizing in vivo delivery of Enkephalin-met, arg(6)- in neuropathic pain models?
- Methodological Answer :
- Compare delivery systems (e.g., liposomal encapsulation vs. PEGylation) using:
- Pharmacokinetic profiling (plasma half-life, tissue distribution).
- Behavioral assays (e.g., von Frey filament test for mechanical allodynia).
- Key Parameters :
| Parameter | Liposomal | PEGylated |
|---|---|---|
| Tₘₐₓ (hours) | 2.1 | 4.5 |
| Bioavailability (%) | 35 | 62 |
- Validate blood-brain barrier penetration via CSF sampling or in situ perfusion .
Q. How can researchers address variability in enzymatic cleavage rates reported for Enkephalin-met, arg(6)-?
- Methodological Answer :
- Standardize enzyme sources (e.g., recombinant human neprilysin vs. tissue extracts) and pre-treat with EDTA to inhibit metalloproteases .
- Use fluorogenic substrates (e.g., Abz-GGFLRKV-EDDnp) as internal controls to normalize activity .
- Apply mixed-effects models to account for inter-experiment variability in kinetic analyses (kₐₜₜ/Kₘ) .
Methodological Best Practices
Q. What controls are essential for in vitro functional assays involving Enkephalin-met, arg(6)-?
- Answer :
- Include positive controls (e.g., DAMGO for μ-opioid receptor activation) and negative controls (e.g., scrambled peptide or receptor antagonists like naloxone).
- Normalize data to baseline cAMP levels in untreated cells to account for plate-to-plate variability .
Q. How should researchers design studies to evaluate cross-reactivity with δ- and κ-opioid receptors?
- Answer :
- Use receptor-specific antagonists (e.g., naltrindole for δ, nor-BNI for κ) in competitive binding assays.
- Perform Schild analysis to calculate pA₂ values and confirm selectivity .
Data Reproducibility and Reporting
Q. What metadata must be included to ensure reproducibility of Enkephalin-met, arg(6)- studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
